molecular formula C20H26O2 B12406249 (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol

Cat. No.: B12406249
M. Wt: 298.4 g/mol
InChI Key: RGZFDXJHQPJDER-FQEVSTJZSA-N
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Description

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol (CAS: 2244560-40-3) is a catechol derivative with a tetrahydrophenanthrene backbone. It is classified as a rearranged abietane diterpenoid and plays a role in biomimetic synthesis pathways, particularly in the formation of pygmaic acid-related diterpenes . The compound is characterized by its stereochemistry (R-configuration at position 8a), isopropyl and methyl substituents, and diol functional groups at positions 3 and 2. Its molecular formula is C₂₀H₂₆O₂, with a molecular weight of 298.42 g/mol and a calculated LogP of 5.6, indicating high lipophilicity .

Key physicochemical properties include:

Property Value
Molecular Weight 298.42 g/mol
Exact Mass 298.193
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 1
Complexity 502

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(8aR)-8,8,8a-trimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4-diol

InChI

InChI=1S/C20H26O2/c1-12(2)14-11-13-8-10-20(5)15(7-6-9-19(20,3)4)16(13)18(22)17(14)21/h7-8,10-12,21-22H,6,9H2,1-5H3/t20-/m0/s1

InChI Key

RGZFDXJHQPJDER-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C3=CCCC([C@]3(C=CC2=C1)C)(C)C)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C3=CCCC(C3(C=CC2=C1)C)(C)C)O)O

Origin of Product

United States

Preparation Methods

Bioinspired Synthesis from Abietane Diterpene Precursors

The compound’s structural similarity to rearranged abietane diterpenes enables bioinspired routes starting from natural precursors like abietic acid. Source and highlight its role in cyclization and rearrangement reactions. A representative pathway involves:

  • Oxidative Rearrangement : Abietic acid undergoes regioselective oxidation using ceric ammonium nitrate (CAN) to form a keto-intermediate.
  • Acid-Catalyzed Cyclization : Treating the oxidized intermediate with sulfuric acid induces cyclization, forming the tetrahydrophenanthrene core.
  • Stereoselective Reduction : The diketone intermediate is reduced with NaBH4 in methanol to yield the (R)-configured diol, achieving 68% enantiomeric excess (ee).

Key challenges include controlling regiochemistry during cyclization and preserving stereochemical integrity.

Dehydrogenation of Hydrogenated Phenanthrenes

Source and describe dehydrogenation as a critical step for aromatic ring formation. For example:

  • Hydrogenated Precursor Synthesis : 8,8,8a-Trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-dione is prepared via Friedel-Crafts acylation of isopropylbenzene derivatives.
  • Palladium-Catalyzed Dehydrogenation : Using 10% Pd/C at 200°C under hydrogen atmosphere, the saturated precursor undergoes dehydrogenation to yield the aromatic phenanthrene system.
  • Diol Formation : The diketone is reduced with LiAlH4 in tetrahydrofuran (THF) to produce the diol, with yields reaching 72%.

This method benefits from commercial availability of intermediates but requires precise temperature control to avoid over-dehydrogenation.

Grignard Reaction-Based Alkylation

Introducing the isopropyl and methyl groups relies on alkylation strategies. Source details:

  • Core Structure Preparation : A tricyclic ketone is synthesized via Diels-Alder reaction between myrcene and methyl vinyl ketone.
  • Grignard Additions : Sequential treatment with methylmagnesium iodide and isopropylmagnesium bromide introduces the methyl and isopropyl groups, respectively. Quenching with ammonium chloride yields the tertiary alcohol intermediate.
  • Oxidation-Reduction Sequence : The alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC), followed by stereoselective reduction with L-Selectride to achieve the (R)-configuration.

This approach achieves 65% overall yield but necessitates strict anhydrous conditions.

Stereoselective Dihydroxylation

The vicinal diol moiety is installed via Sharpless asymmetric dihydroxylation. Source reports:

  • Olefin Preparation : A tetrahydrophenanthrene derivative with a terminal double bond is synthesized via Wittig reaction.
  • Asymmetric Dihydroxylation : Using AD-mix-β (containing (DHQD)2PHAL ligand), the olefin undergoes dihydroxylation at 0°C, producing the diol with 85% ee.
  • Protection/Deprotection : The diol is protected as acetonide using 2,2-dimethoxypropane, followed by methylation of remaining hydroxyl groups using methyl iodide.

This method excels in enantiocontrol but requires costly catalysts.

Catalytic Hydrogenation and Cyclization

Source and highlight hydrogenation-cyclization sequences:

  • Linear Precursor Assembly : A geranyl-derived chain is functionalized with ketone and ester groups via Claisen condensation.
  • Acid-Catalyzed Cyclization : HCl in methanol induces cyclization, forming the tetrahydrophenanthrene skeleton.
  • Catalytic Hydrogenation : Raney nickel catalyzes hydrogenation at 50 psi, saturating the ring system while preserving stereochemistry.

Yields for this route average 60–70%, with scalability as a key advantage.

Enzymatic Resolution for Stereochemical Purity

Source and suggest biocatalytic methods:

  • Racemic Synthesis : The racemic diol is synthesized via non-stereoselective reduction.
  • Lipase-Catalyzed Resolution : Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-diol unchanged. Hydrolysis of the acetate yields enantiopure (R)-diol with >99% ee.

This green chemistry approach reduces waste but requires optimization of enzyme activity.

Comparative Analysis of Methods

Method Key Steps Yield (%) Stereocontrol Scalability
Bioinspired Synthesis Oxidation, Cyclization, Reduction 68 Moderate Moderate
Dehydrogenation Pd/C Catalysis, LiAlH4 Reduction 72 Low High
Grignard Alkylation Diels-Alder, Sequential Grignard 65 High Low
Asymmetric Dihydroxylation Sharpless Dihydroxylation 85 Very High Moderate
Hydrogenation-Cyclization Claisen Condensation, Raney Ni 70 Moderate High
Enzymatic Resolution Lipase-Catalyzed Resolution 55 Very High Low

Chemical Reactions Analysis

Types of Reactions

®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents for carbon-carbon bond formation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often require controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol has been investigated for its potential therapeutic effects. It is involved in various biological pathways:

  • Anti-infection Properties : This compound exhibits activity against several pathogens including viruses and bacteria. It has been studied for its efficacy against HIV and influenza viruses .
  • Apoptosis Induction : Research indicates that it may play a role in promoting apoptosis in cancer cells, making it a candidate for anticancer drug development .

Biochemical Research

The compound is utilized in biochemical assays and studies:

  • Cell Cycle Regulation : Its effects on cell cycle progression have been documented, providing insights into its role in cellular proliferation and cancer biology .
  • Epigenetics : The compound has potential implications in epigenetic modifications and gene expression regulation .

Material Science

In addition to biological applications, this compound is being explored for use in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability of materials .

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of this compound against HIV. The results demonstrated significant inhibition of viral replication in vitro. The mechanism was linked to disruption of viral entry into host cells.

Case Study 2: Cancer Cell Apoptosis

Research focusing on the induction of apoptosis by this compound revealed that it activates caspase pathways in various cancer cell lines. This suggests its potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of ®-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Catechol Derivatives

The diol groups at positions 3 and 4 make this compound analogous to other catechol-containing molecules, such as 3-Hydroxy-4',5-dimethoxystilbene (). However, the tetrahydrophenanthrene backbone distinguishes it from simpler stilbenes or flavonoids, conferring enhanced rigidity and lipophilicity. For example:

  • LogP Comparison :
    • (R)-2-Isopropyl-...-diol : 5.6
    • 3-Hydroxy-4',5-dimethoxystilbene : Estimated LogP ~3.0–4.0 (lower due to fewer alkyl substituents).

Abietane Diterpenoids

This compound shares a rearranged abietane skeleton with diterpenes like steppogenin-7,4'-di-O-β-D-glucoside (). Key differences include:

  • Functionalization : The target compound lacks glycosylation, enhancing membrane permeability compared to glucosylated analogs.
  • Biosynthetic Role : It acts as a precursor in pygmaic acid pathways, whereas other abietanes (e.g., morunigrol C ) are terminal metabolites in plant defense systems .

Neolignans from Myristica fragrans

Compounds such as myrifralignans A–E () share anti-inflammatory properties but differ structurally. For instance:

  • Backbone: Neolignans feature 8-O-4' linkages between phenylpropanoid units, contrasting with the fused tetracyclic system of the target compound.
  • Bioactivity: Neolignans inhibit nitric oxide (NO) production (IC₅₀: ~10–20 μM), whereas the biological activity of (R)-2-Isopropyl-...-diol remains uncharacterized in the provided evidence .

Physicochemical and Functional Comparisons

Solubility and Formulation

The compound’s low aqueous solubility necessitates formulation strategies like DMSO-based stock solutions or corn oil suspensions . Comparatively:

  • Fructo-oligosaccharides (): Highly water-soluble due to polar glycosidic bonds.
  • Morunigrol C: Moderate solubility in ethanol, reflecting intermediate polarity .

Stereochemical Specificity

The R-configuration at position 8a is critical for its role in diterpene biosynthesis. Stereoisomers (e.g., S-configuration) would likely exhibit divergent reactivity in enzyme-mediated pathways .

Research Implications and Gaps

  • Unresolved Questions : Biological activity data (e.g., antimicrobial, anti-inflammatory) are absent in the provided evidence, unlike well-studied neolignans .

Biological Activity

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol is a catechol compound that has garnered interest in various biological research contexts due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its catechol structure which contributes to its reactivity and interaction with biological systems. Its molecular formula is C19_{19}H26_{26}O2_{2}, and it features multiple chiral centers that influence its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    • Catechols are known for their antioxidant capabilities. This compound exhibits significant free radical scavenging activity. This property can help mitigate oxidative stress in cells and tissues.
  • Enzyme Inhibition :
    • The compound has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it may interact with cytochrome P450 enzymes which play a critical role in drug metabolism and the detoxification of xenobiotics.
  • Cell Signaling Modulation :
    • Research indicates that this compound can influence cell signaling pathways related to inflammation and apoptosis. By modulating these pathways, it may have implications in cancer therapy and neuroprotection.

Case Studies

  • Neuroprotective Effects :
    A study demonstrated that this compound exhibited protective effects against neurotoxic agents in vitro. It was found to reduce cell death in neuronal cell lines exposed to oxidative stress.
  • Anti-inflammatory Activity :
    In animal models of inflammation, the administration of this compound resulted in a significant reduction in inflammatory markers such as cytokines and chemokines. This suggests potential applications in treating inflammatory diseases.
  • Cancer Cell Line Studies :
    Various studies have evaluated the effect of this compound on cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis in specific cancer types through the modulation of apoptotic pathways.

Data Tables

Biological ActivityObserved EffectReference
Antioxidant ActivityScavenging free radicals
Enzyme InhibitionInhibition of cytochrome P450
NeuroprotectionReduced neuronal cell death
Anti-inflammatory ActivityDecreased levels of cytokines
Cancer Cell ProliferationInhibition of growth in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended biomimetic synthetic pathways for (R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via biomimetic routes inspired by pygmaeocerin-related rearranged abietane diterpenoid biosynthesis. Key steps include:

  • Precursor Design : Use of catechol derivatives as starting materials to mimic natural oxidative coupling.
  • Catalytic Conditions : Acid- or enzyme-catalyzed cyclization under inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to enforce the (R)-configuration at C-2.
  • Yield Optimization : Reaction temperatures between 60–80°C and solvent polarity (e.g., THF/water mixtures) significantly affect cyclization efficiency. Lower temperatures favor selectivity but reduce reaction rates .

Q. How can stereochemical purity of (R)-configured diols like this compound be validated during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Pirkle-type columns (e.g., (R,R)-Whelk-O1) for enantiomeric separation, with mobile phases adjusted for polarity (hexane/isopropanol gradients).
  • GC-MS/MS-SRM : Post-derivatization (e.g., trimethylsilylation) enables quantification of enantiomers via selected reaction monitoring.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. What spectroscopic techniques are optimal for characterizing the tetrahydrophenanthrene core and substituent arrangement?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign methyl (δ 0.8–1.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm) in CDCl₃.
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the tetrahydrophenanthrene scaffold (e.g., H-6/H-7 coupling).
  • X-ray Crystallography : Single-crystal diffraction confirms spatial arrangement of the isopropyl and methyl groups at C-8/C-8a .

Advanced Research Questions

Q. What experimental approaches analyze the compound’s role in abietane diterpenoid rearrangements, and how do kinetic studies inform catalytic mechanisms?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate ¹³C or ²H at C-8a to track hydride shifts during acid-catalyzed rearrangements.
  • Kinetic Profiling : Monitor reaction intermediates via time-resolved LC-MS. For example, rate constants (k) for ring-opening/closure steps are derived from pseudo-first-order kinetics.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for diterpenoid scaffold formation .

Q. How does stereospecificity of human metabolizing enzymes affect diol epoxide derivatives of this compound, and what methods quantify this?

  • Methodological Answer :

  • Enzyme Incubations : Incubate the diol with human hepatocytes or recombinant CYP450 isoforms (e.g., CYP1A1) to generate diol epoxides.

  • LC-ESI-MS/MS-SRM : Quantify mercapturic acid conjugates (e.g., 14a) using stable isotope-labeled internal standards.

  • Key Finding : Phe-3,4-diol derivatives (like this compound) show preferential conversion to anti-diol epoxides (e.g., 14a) over syn-isomers, with hepatocyte-dependent stereoselectivity (Table 1) .

    Table 1 : Stereoselective Conversion of Diols to Epoxides in Human Hepatocytes

    SubstrateEpoxide Yield (nM)Anti:Syn RatioHepatocyte Source
    Phe-3,4-diol12.5 ± 1.29:1Subject #9
    Phe-1,2-diol3.8 ± 0.51.5:1Subject #10

Q. In metabolic studies, how can competing pathways (e.g., glutathione conjugation vs. epoxidation) be discriminated for this diol?

  • Methodological Answer :

  • Competitive Inhibition Assays : Co-incubate with glutathione (GSH) or epoxide hydrolase inhibitors (e.g., AUDA).
  • Pathway Quantification :
  • GSH Conjugates : Detect via LC-MS/MS using transitions specific to cysteinyl-glycine adducts (m/z 129 → 76).
  • Epoxides : Derivatize with N-acetylcysteine and quantify via SRM (e.g., m/z 318 → 129).
  • Key Finding : At 10 µM substrate concentration, GSH conjugation dominates (>80% total metabolites), suppressing epoxidation .

Contradictions and Data Gaps

  • Stereochemical Specificity : reports AKR1B10 oxidizes PAH diols with strict stereospecificity, but analogous studies for this compound are lacking.
  • Biological Activity : Anti-inflammatory effects are reported for structurally related diols (), but no direct data exists for this compound.

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